molecular formula C11H19N5O2S2 B1253491 N-Desmethylnizatidine

N-Desmethylnizatidine

Cat. No.: B1253491
M. Wt: 317.4 g/mol
InChI Key: QDLSRAPBCBFIQC-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-N’-[2-[[[2-[(methylamino)methyl]-4-thiazolyl]methyl]thio]ethyl]-2-nitro-1,1-ethenediamine is a complex organic compound with a unique structure that includes a thiazole ring, nitro group, and multiple amine functionalities. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N’-[2-[[[2-[(methylamino)methyl]-4-thiazolyl]methyl]thio]ethyl]-2-nitro-1,1-ethenediamine involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time .

Mechanism of Action

The mechanism of action of N-Methyl-N’-[2-[[[2-[(methylamino)methyl]-4-thiazolyl]methyl]thio]ethyl]-2-nitro-1,1-ethenediamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The nitro group and thiazole ring play crucial roles in its mechanism of action, contributing to its reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-N’-[2-[[[2-[(methylamino)methyl]-4-thiazolyl]methyl]thio]ethyl]-2-nitro-1,1-ethenediamine is unique due to its combination of a thiazole ring, nitro group, and multiple amine functionalities. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C11H19N5O2S2

Molecular Weight

317.4 g/mol

IUPAC Name

(E)-1-N-methyl-1-N'-[2-[[2-(methylaminomethyl)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-2-nitroethene-1,1-diamine

InChI

InChI=1S/C11H19N5O2S2/c1-12-5-11-15-9(8-20-11)7-19-4-3-14-10(13-2)6-16(17)18/h6,8,12-14H,3-5,7H2,1-2H3/b10-6+

InChI Key

QDLSRAPBCBFIQC-UXBLZVDNSA-N

Isomeric SMILES

CNCC1=NC(=CS1)CSCCN/C(=C/[N+](=O)[O-])/NC

SMILES

CNCC1=NC(=CS1)CSCCNC(=C[N+](=O)[O-])NC

Canonical SMILES

CNCC1=NC(=CS1)CSCCNC(=C[N+](=O)[O-])NC

Synonyms

N-2-MDMN
N-2-monodesmethylnizatidine
N-desmethylnizatidine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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